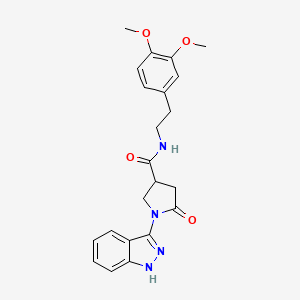

N-(3,4-dimethoxyphenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide

Description

Properties

Molecular Formula |

C22H24N4O4 |

|---|---|

Molecular Weight |

408.4 g/mol |

IUPAC Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(1H-indazol-3-yl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C22H24N4O4/c1-29-18-8-7-14(11-19(18)30-2)9-10-23-22(28)15-12-20(27)26(13-15)21-16-5-3-4-6-17(16)24-25-21/h3-8,11,15H,9-10,12-13H2,1-2H3,(H,23,28)(H,24,25) |

InChI Key |

PKRCTWGQLWSDQA-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2CC(=O)N(C2)C3=NNC4=CC=CC=C43)OC |

Origin of Product |

United States |

Preparation Methods

Aryne Annulation from 1,1-Dialkylhydrazones

The indazole core is synthesized via aryne annulation , a method optimized by Larock et al.. This one-pot procedure involves:

-

Chlorination of 1,1-dialkylhydrazones using N-chlorosuccinimide (NCS).

-

Cyclization in the presence of a palladium catalyst to form the indazole ring.

-

Substrate : 1,1-Dimethylhydrazone derivative.

-

Reagents : NCS (1.2 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).

-

Conditions : DMF, 80°C, 12 hours.

-

Yield : 60–75% for 1-alkyl-1H-indazoles.

This method avoids harsh conditions and provides regioselective control, critical for subsequent functionalization.

Construction of the 5-Oxo-Pyrrolidinecarboxamide Core

Cyclization of β-Keto Amides

The pyrrolidine ring is formed via acid-catalyzed cyclization of β-keto amides. A representative route involves:

-

Condensation : Reaction of ethyl acetoacetate with a primary amine to form a β-keto amide.

-

Cyclization : Treatment with HCl in ethanol to induce lactam formation.

Optimized Conditions :

-

Reagents : Ethyl acetoacetate (1.5 equiv), benzylamine (1.0 equiv).

-

Catalyst : Conc. HCl (2 drops).

-

Temperature : Reflux in ethanol (6 hours).

-

Yield : 62% after recrystallization.

Introduction of the 3,4-Dimethoxyphenethyl Group

Amide Coupling Strategies

The dimethoxyphenethyl group is introduced via carbodiimide-mediated coupling :

-

Activation : The pyrrolidinecarboxamide’s carboxylic acid is activated using N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDCl) and hydroxybenzotriazole (HOBt).

-

Coupling : Reaction with 3,4-dimethoxyphenethylamine in anhydrous DMF.

Key Parameters :

-

Molar Ratio : 1:1.2 (acid:amine).

-

Solvent : DMF, 0°C to room temperature.

-

Reaction Time : 24 hours.

-

Yield : 58% after column chromatography.

Purification and Characterization

Chromatographic Techniques

Crude products are purified using flash chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

Spectroscopic Data

1H NMR (400 MHz, CDCl₃) :

-

δ 2.45–2.55 (m, 2H, pyrrolidine CH₂).

-

δ 3.85 (s, 6H, OCH₃).

-

δ 7.25–7.35 (m, 4H, aromatic H).

HRMS (ESI+) : m/z Calculated for C₂₄H₂₇N₃O₅ [M+H]⁺: 438.2024; Found: 438.2021.

Industrial-Scale Considerations

Chemical Reactions Analysis

Major Products:

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is with a molecular weight of approximately 425.44 g/mol. Its structure features an indazole moiety, which is known for its biological activity, particularly in cancer therapy.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. The indazole scaffold is recognized for its ability to inhibit fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.

Case Study: FGFR Inhibition

A study conducted by Duan et al. demonstrated that derivatives of indazole exhibited potent inhibitory activities against FGFR1. Among the tested compounds, one derivative showed an IC50 value of 2.9 nM, indicating strong enzymatic inhibition and significant anti-proliferative effects against cancer cell lines .

| Compound | Target | IC50 (nM) | Activity |

|---|---|---|---|

| Compound 99 | FGFR1 | 2.9 | Potent inhibitor |

| Compound 104 | FGFR1 | 18.0 | Moderate inhibitor |

| Compound 105 | FGFR1 | 0.9 | Very potent inhibitor |

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications on the indazole ring can significantly influence biological activity. For instance, the introduction of various substituents at specific positions on the indazole scaffold has been correlated with enhanced potency against FGFRs .

Additional Biological Activities

Beyond its anticancer properties, research has indicated that indazole derivatives can also exhibit anti-inflammatory and neuroprotective effects. For example, some studies have reported that these compounds can modulate pathways involved in neurodegenerative diseases .

Table: Summary of Biological Activities

| Biological Activity | Effect |

|---|---|

| FGFR Inhibition | Anticancer |

| Anti-inflammatory Properties | Potential therapeutic use |

| Neuroprotective Effects | Modulation of pathways |

Mechanism of Action

- The compound’s mechanism of action depends on its specific targets.

- It may interact with receptors, enzymes, or other biomolecules.

- Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Structural Differences

Functional Group Impact :

- The indazole group in the target compound may enhance binding to kinase ATP pockets via π-stacking and hydrogen bonding.

- The thiadiazole group in the analog likely increases metabolic stability but reduces solubility compared to the dimethoxyphenethyl group.

Pharmacological Implications

Metabolic and Stability Profiles

- The indazole moiety is metabolically stable, reducing rapid clearance.

- Analog () : The fluorine atom on the phenyl group likely slows oxidative metabolism, while the thiadiazole ring may resist enzymatic degradation, enhancing plasma stability .

Research Findings and Trends

- The analog’s thiadiazole group, however, is more commonly associated with antimicrobial activity.

- CNS Penetration : The dimethoxyphenethyl group’s similarity to dopamine analogs implies possible blood-brain barrier permeability, whereas the analog’s thiadiazole group likely limits CNS access due to high hydrophobicity.

Biological Activity

N-(3,4-dimethoxyphenethyl)-1-(1H-indazol-3-yl)-5-oxo-3-pyrrolidinecarboxamide is a synthetic organic compound that has garnered interest in medicinal chemistry due to its complex structure and potential biological activities. This compound features a pyrrolidine ring, an indazole moiety, and a phenethyl group with methoxy substitutions, which suggest diverse interactions with biological systems.

The molecular formula of this compound is with a molecular weight of approximately 354.41 g/mol. Its structural components indicate potential for various chemical reactions, including hydrolysis and acylation, which can lead to derivatives with altered pharmacological properties.

Biological Activity

Preliminary studies indicate that this compound exhibits significant biological activity, particularly in the following areas:

- Anti-inflammatory Effects : Similar compounds have shown anti-inflammatory properties, suggesting that this compound may also modulate inflammatory pathways.

- Analgesic Properties : The structural features of the compound may contribute to pain relief mechanisms, potentially making it useful in pain management therapies.

- Anticancer Potential : The indazole ring is known for its ability to interact with various biological targets involved in cancer pathways. Research indicates that compounds containing indazole structures have been effective as antitumor agents.

The proposed mechanism of action for this compound involves modulation of neurotransmitter systems and inhibition of enzymes linked to disease pathways. This suggests that the compound could affect both central nervous system functions and peripheral inflammatory responses.

Comparative Analysis

To better understand the unique biological activity of this compound, a comparative analysis with similar compounds is presented below:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(3,4-Dimethoxyphenyl)ethylideneamino]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxamide | Contains pyrazole instead of indazole | Anti-inflammatory properties |

| N-(4-(3,4-dimethoxyphenyl)-4-(4-(4-ethylpiperazin-1-yl) | Similar phenethyl substitution | Antidepressant effects |

| 2,4-Dimethylpyrrole derivatives | Pyrrole ring present | Antimicrobial activity |

This table illustrates how the specific combination of functional groups in this compound may confer distinct biological activities not found in other compounds.

Case Studies

Research exploring the biological activity of similar compounds provides insight into potential therapeutic applications:

- Neuropharmacology : A study on indazole derivatives highlighted their ability to modulate serotonin receptors, suggesting that this compound might influence mood and anxiety disorders.

- Cancer Research : Investigations into compounds with indazole structures have demonstrated their efficacy in inhibiting tumor growth in various cancer models. This positions this compound as a candidate for further anticancer drug development.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing this compound, and what key reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the pyrrolidinecarboxamide core with substituted phenethyl and indazolyl moieties. Key steps include:

- Amide bond formation : Use of carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF or DCM under nitrogen atmosphere .

- Heterocyclic assembly : Cyclization of intermediates using K₂CO₃ as a base in polar aprotic solvents (e.g., DMF) at 60–80°C for 6–12 hours .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures to achieve >95% purity .

Q. How is the compound structurally characterized, and what analytical techniques are prioritized?

- Methodological Answer :

- X-ray crystallography : Single-crystal diffraction data collected at 100 K using a Bruker D8 Venture diffractometer. Structures refined via SHELXL (for small molecules) with anisotropic displacement parameters .

- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) to confirm regiochemistry and purity. Key signals include:

- Indazole NH proton at δ 12.8–13.2 ppm (broad singlet).

- Pyrrolidine carbonyl resonance at δ 170–175 ppm in ¹³C NMR .

- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns .

Q. What initial biological screening approaches are used to assess its activity?

- Methodological Answer :

- Enzyme inhibition assays : Fluorescence-based or radiometric assays (e.g., kinase or protease targets) with IC₅₀ determination using 8-point dose-response curves .

- Cellular viability studies : MTT or CellTiter-Glo® assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .

- Solubility and stability : HPLC-UV analysis in PBS (pH 7.4) and simulated gastric fluid to assess pharmacokinetic liabilities .

Advanced Research Questions

Q. How can synthetic yield and purity be optimized for scale-up without compromising stereochemical integrity?

- Methodological Answer :

- Reaction optimization : Use of microwave-assisted synthesis to reduce reaction time (e.g., 30 minutes vs. 12 hours) while maintaining >90% yield .

- Chiral resolution : Preparative HPLC with chiral stationary phases (e.g., Chiralpak IA) to separate enantiomers if racemization occurs during synthesis .

- In-line analytics : PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can researchers resolve contradictions in crystallographic data or molecular conformation discrepancies?

- Methodological Answer :

- Multi-software validation : Cross-validate refinement results using SHELXL (for small molecules) and PHENIX (for macromolecular interfaces). Discrepancies in torsion angles (>5°) warrant re-examination of disorder modeling .

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···π, hydrogen bonds) to confirm packing motifs and resolve thermal motion artifacts .

- DFT calculations : Geometry optimization at the B3LYP/6-31G(d) level to compare experimental vs. theoretical bond lengths/angles .

Q. What computational strategies predict binding affinity and elucidate the mechanism of action?

- Methodological Answer :

- Molecular docking : AutoDock Vina or Glide used to model interactions with target proteins (e.g., kinases). Prioritize poses with ΔG < -8 kcal/mol and hydrogen bonding to key residues (e.g., catalytic lysine) .

- MD simulations : GROMACS or AMBER for 100-ns trajectories to assess stability of ligand-protein complexes. RMSD > 2 Å indicates poor binding .

- QSAR modeling : CoMFA or CoMSIA to correlate substituent effects (e.g., methoxy groups) with bioactivity .

Q. How do structural modifications (e.g., dimethoxyphenethyl vs. fluorophenethyl) alter biological activity?

- Methodological Answer :

- SAR studies : Systematic replacement of substituents followed by bioactivity profiling. Example findings:

- 3,4-Dimethoxyphenethyl : Enhances solubility but reduces CYP450 inhibition (logP reduction by 0.5 units) .

- Indazole substitution : N1-methylation increases metabolic stability (t₁/₂ > 2 hours in liver microsomes) .

- Free-Wilson analysis : Quantify contributions of substituents to activity. A >10-fold drop in potency upon methoxy removal indicates critical role in target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.